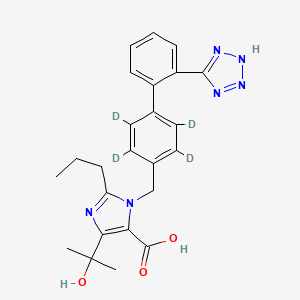

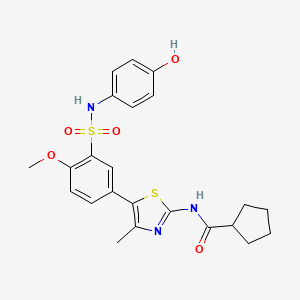

1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE is a chemical compound related to the pyrazolone family, known for its various applications, including in the dye industry and potential medicinal uses. The research focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multi-step chemical reactions. For instance, Hussain et al. (2016) describe the synthesis of 4-amino-1-phenyl-5-pyrazolone based azo acid dyes, which could be similar to the synthesis pathway of the subject compound. This synthesis involves nitrosation, reduction, diazotization, and coupling reactions (Hussain et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often elucidated using spectroscopic techniques. Kimura (1986) conducted an X-ray diffraction study to determine the structure of a 3-pyrazolone derivative, which is a key step in understanding the molecular geometry and tautomeric forms of these compounds (Kimura, 1986).

Chemical Reactions and Properties

Pyrazolone compounds are reactive and can form stable adducts with various chemicals. Bailly et al. (2020) discussed the reactivity of 1-phenyl-3-methyl-5-pyrazolone, a close relative of the subject compound, highlighting its ability to form adducts and serve as a scaffold for designing analogs with various pharmacological properties (Bailly et al., 2020).

Physical Properties Analysis

The physical properties of pyrazolone derivatives can be studied through methods like single crystal X-ray diffraction, as demonstrated by Naveen et al. (2021) for a pyrazole derivative. This helps in understanding the compound's crystalline structure and stability (Naveen et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE and its derivatives serve as key scaffolds in the synthesis of various heterocyclic compounds, demonstrating wide applications in chemical syntheses. These derivatives are valuable in constructing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among other heterocycles. The unique reactivity of these compounds under mild conditions facilitates the generation of diverse cynomethylene dyes from a wide range of precursors, including amines and phenols, highlighting their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Biological Properties

Pyrazolone/pyrazolinone derivatives exhibit significant biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antitumor, and antiviral properties. These compounds have also shown potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases by inhibiting enzymes like acetylcholine esterase and monoamine oxidase. Moreover, they can remove various metal ions from wastewater, displaying environmental cleanup applications. The versatility of pyrazolone/pyrazolinone derivatives in forming stable complexes with metals suggests their potential in new materials, catalysis, and as precursors for chemical vapor deposition (CVD) in the microelectronic industry (Alharbi et al., 2020).

Pharmacological Effects

Pyrazoline derivatives are recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antiviral activities. These compounds serve as potent medicinal scaffolds, with research highlighting their applications across a broad spectrum of therapeutic areas. The structural flexibility of pyrazoline allows for the development of a wide array of pharmacologically active agents, emphasizing the scaffold's importance in drug discovery and development (Shaaban et al., 2012).

Antioxidant Activity

The study of antioxidants is a crucial area of research due to their importance in various fields, including food engineering and pharmacology. Pyrazoline derivatives have been investigated for their antioxidant activities, contributing to the understanding of their potential health benefits and applications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Propiedades

Número CAS |

106176-12-9 |

|---|---|

Nombre del producto |

1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE |

Fórmula molecular |

C12H15N3O3S |

Peso molecular |

281.33 |

Sinónimos |

1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)